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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

-Fluorocinnamic Acid Scaffolds

Part 1: Executive Summary & The "Fluorine Effect"
-Fluorocinnamic acid (CAS: 350-90-3) represents a critical bioisostere in modern medicinal
chemistry. Unlike its natural parent, trans-cinnamic acid, the

-fluoro derivative introduces a profound electronic and steric perturbation without significantly
altering the overall molecular volume. This "stealth" modification allows it to probe enzyme
active sites—specifically Phenylalanine Ammonia-Lyase (PAL)—while enhancing metabolic
stability against

-oxidation.

This guide outlines the specific utility of the

-fluoro motif, providing a validated synthetic route and analyzing its potential in oncology and
antimicrobial research.

The Physicochemical Advantage
The introduction of a fluorine atom at the
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-position (vinylic fluorine) imparts three decisive advantages:

pKa Modulation: The high electronegativity of fluorine lowers the pKa of the carboxylic acid,

increasing the concentration of the anionic species at physiological pH, which often

enhances binding affinity to cationic active site residues (e.g., Arginine/Lysine).

Conformational Restriction: The C-F bond (1.35 Å) is intermediate in length between C-H

(1.09 Å) and C-O (1.43 Å). It creates a steric barrier that can lock the phenyl ring and the

carbonyl group into a specific planar or twisted conformation, reducing the entropic penalty

of binding.

Metabolic Blockade: The C-F bond strength (~116 kcal/mol) renders the

-position resistant to metabolic attack, specifically blocking the enzymatic hydration or
reduction that typically degrades cinnamic acid derivatives in vivo.

Part 2: Validated Synthetic Protocol
The most robust method for synthesizing

-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) Olefination. Unlike the Perkin
condensation, which requires harsh conditions, the HWE reaction proceeds under mild
conditions with high stereoselectivity for the E-isomer (though the Z-isomer can form depending
on the solvent/base).

Protocol: Synthesis of Ethyl -Fluorocinnamate
Reagents:

Benzaldehyde (1.0 equiv)

Triethyl 2-fluoro-2-phosphonoacetate (1.2 equiv)

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH (1.2 equiv)

Solvent: Anhydrous THF or DCM

Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Argon, dissolve Triethyl 2-fluoro-2-

phosphonoacetate (1.2 equiv) in anhydrous THF (0.5 M concentration).

Deprotonation: Cool the solution to 0°C. Add DBU (1.2 equiv) dropwise. Stir for 20 minutes.

The solution will turn slightly yellow, indicating the formation of the phosphonate carbanion.

Addition: Add Benzaldehyde (1.0 equiv) dropwise. Allow the reaction to warm to room

temperature naturally.

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is typically complete within 2-

4 hours.

Workup: Quench with saturated NH

Cl solution. Extract 3x with Ethyl Acetate.[1] Wash combined organics with brine, dry over
MgSO

, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to

isolate the ethyl ester.

Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 equiv) in THF:H

O (3:1) at RT for 4 hours, followed by acidification with 1M HCl.

Visualization: HWE Reaction Flow
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Figure 1: Synthetic workflow for accessing
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-fluorocinnamic acid via HWE olefination.

Part 3: Medicinal Chemistry Applications
Phenylalanine Ammonia-Lyase (PAL) Inhibition
PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and

ammonia. It is a key enzyme in plant defense and a therapeutic target for Phenylketonuria

(PKU) and cancer (via amino acid deprivation).

Mechanism:

-Fluorocinnamic acid acts as a competitive inhibitor or a mechanistic probe. In the reverse
reaction (ammonia addition), the

-fluoro group destabilizes the carbocationic character of the transition state or sterically
hinders the addition of ammonia across the double bond.

Research Opportunity: Use

-fluorocinnamic acid to crystallize PAL variants. The fluorine atom can serve as an NMR
probe (

F-NMR) to map the active site environment without the background noise typical of

-NMR.

Anticancer Potential (MMP Inhibition)
Cinnamic acid derivatives are established inhibitors of Matrix Metalloproteinases (MMPs),

which facilitate tumor metastasis.

Logic: The hydroxamic acid derivatives of

-fluorocinnamic acid are potent candidates. The

-fluorine atom lowers the pKa of the hydroxamic acid zinc-binding group (ZBG), potentially
altering its coordination strength with the catalytic Zinc ion in the MMP active site.

Data Summary:
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Compound Class Target Mechanism
Role of

-Fluorine
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Visualization: PAL Inhibition Logic
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Figure 2: Competitive inhibition mechanism of PAL by

-fluorocinnamic acid.
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Part 4: Future Research Directions
F-PET Imaging Agents: The synthetic ease of the HWE reaction allows for the rapid
incorporation of

F (half-life ~110 min) if [

F]fluorophosphonoacetate is generated. This could yield a PET tracer for visualizing tumors
with upregulated amino acid transport or PAL-like activity.

Antimicrobial Surface Coatings: Given the hydrophobicity increase provided by the fluorine

atom, polymerizing

-fluorocinnamic acid derivatives into surface coatings could create bacteriostatic surfaces
that resist biofilm formation more effectively than non-fluorinated counterparts.

Agrochemicals: Investigation into

-fluorocinnamic acid as a herbicide. By inhibiting plant PAL, it disrupts lignin and flavonoid
biosynthesis, potentially stunting weed growth with a novel mode of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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